molecular formula C18H11NO B14431329 3-Phenyl-1-(quinolin-8-yl)prop-2-yn-1-one CAS No. 81051-14-1

3-Phenyl-1-(quinolin-8-yl)prop-2-yn-1-one

Cat. No.: B14431329
CAS No.: 81051-14-1
M. Wt: 257.3 g/mol
InChI Key: BSNRCBTXSFPWCL-UHFFFAOYSA-N
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Description

3-Phenyl-1-(quinolin-8-yl)prop-2-yn-1-one is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenyl group and a quinolinyl group connected by a propynone linker, making it a valuable scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(quinolin-8-yl)prop-2-yn-1-one can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with phenylacetylene under specific conditions. For instance, a one-pot, solvent-free, and catalyst-free procedure has been developed, which involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation . This method offers high yields and shorter reaction times.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free protocols is particularly advantageous in industrial settings due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(quinolin-8-yl)prop-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-8-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the propynone linker to a propenone or propanol group.

    Substitution: The phenyl and quinolinyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

    Oxidation: Quinoline-8-carboxylic acid derivatives.

    Reduction: Propenone or propanol derivatives.

    Substitution: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

3-Phenyl-1-(quinolin-8-yl)prop-2-yn-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(quinolin-8-yl)prop-2-yn-1-one involves its interaction with various molecular targets and pathways. The compound’s quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can modulate enzyme activity and receptor binding, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-8-carboxylic acid: Similar in structure but with a carboxylic acid group instead of the propynone linker.

    1-Phenyl-3-(quinolin-8-yl)prop-2-en-1-one: Similar but with a propenone linker instead of propynone.

    Quinolin-8-amine: Contains an amine group instead of the propynone linker.

Uniqueness

3-Phenyl-1-(quinolin-8-yl)prop-2-yn-1-one is unique due to its propynone linker, which imparts distinct chemical reactivity and biological activity. This linker allows for various modifications and functionalizations, making it a versatile compound for research and industrial applications .

Properties

CAS No.

81051-14-1

Molecular Formula

C18H11NO

Molecular Weight

257.3 g/mol

IUPAC Name

3-phenyl-1-quinolin-8-ylprop-2-yn-1-one

InChI

InChI=1S/C18H11NO/c20-17(12-11-14-6-2-1-3-7-14)16-10-4-8-15-9-5-13-19-18(15)16/h1-10,13H

InChI Key

BSNRCBTXSFPWCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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